molecular formula C23H22N4O B2907444 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide CAS No. 1206990-09-1

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2907444
CAS No.: 1206990-09-1
M. Wt: 370.456
InChI Key: HCFDUPRCPGQRJJ-UHFFFAOYSA-N
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Description

The compound 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 3-cyanoquinolin-4-yl group at the 1-position and an N-(4-methylphenyl) moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antiviral activity .

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDUPRCPGQRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C19H19N3OC_{19}H_{19}N_{3}O with a molecular weight of approximately 305.38 g/mol. The compound features a piperidine ring, a cyano group, and a quinoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. For instance, studies on quinoline derivatives have shown that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. The presence of the piperidine moiety is often associated with improved selectivity for tumor cells over normal cells .

Case Study:
A study evaluating various quinoline derivatives found that compounds bearing a cyano group demonstrated enhanced antiproliferative effects against several cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard treatments, suggesting a promising avenue for further research into this compound's anticancer potential .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been evaluated for their ability to inhibit bacterial growth. For example, studies on piperidine derivatives have reported moderate to strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The piperidine ring is known for its ability to interact with enzyme active sites, which can lead to significant inhibition.

Case Study:
In vitro studies have shown that similar piperidine derivatives exhibit strong AChE inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar enzyme inhibitory properties, warranting further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline and piperidine derivatives indicates that specific substitutions on the aromatic rings can significantly affect biological activity. For instance:

  • Cyano Group: Enhances electron-withdrawing properties, potentially increasing receptor binding affinity.
  • Piperidine Ring: Contributes to bioavailability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Carboxamide Core

N-Aryl Substituent Modifications
Compound Name N-Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
1-(3-Cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide (Target) 4-Methylphenyl C23H21N5O* ~383.4* Potential kinase inhibitor
1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide 4-Ethoxyphenyl C24H24N4O2 400.5 Enhanced solubility (ethoxy group)
1-(3-Cyanoquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide 3-(Methylsulfanyl)phenyl C23H22N4OS 402.5 Sulfur atom for H-bonding/metabolism
N-Benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide Benzyl C23H22N4O 370.4 Increased rigidity (aromatic linker)

Notes:

  • The 4-ethoxyphenyl analog () introduces a bulkier, electron-donating group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s 4-methylphenyl group .
  • The N-benzyl derivative () replaces the amide-linked phenyl with a benzyl group, altering conformational flexibility and possibly target selectivity .
Modifications to the Quinoline Moiety
Compound Name Quinoline Substituent Molecular Formula Key Features Reference
N-(3-Chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide Naphthalene-2-carbonyl C23H20ClN3O2 Lipophilic; targets monoacylglycerol lipase
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalen-1-yl C25H25FN2O Bulky substituent for enhanced target engagement

Notes:

  • Replacing the cyanoquinoline with a naphthalene carbonyl () shifts the activity toward enzyme inhibition (e.g., monoacylglycerol lipase) due to increased hydrophobicity .

Q & A

Q. What gaps exist in understanding the pharmacokinetic profile of this compound, and how can they be addressed?

  • Limited data on oral bioavailability and tissue distribution exist. Preclinical studies should include:
  • Pharmacokinetics : IV/PO dosing in rodent models with LC-MS quantification.
  • Tissue penetration : Autoradiography or PET imaging using radiolabeled analogs .

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